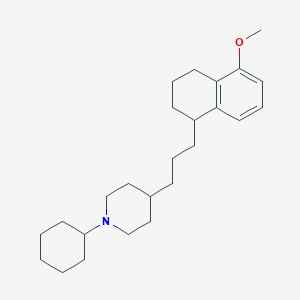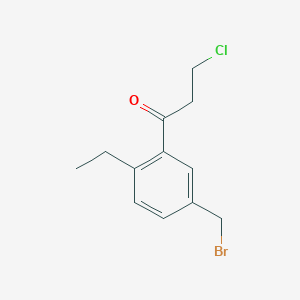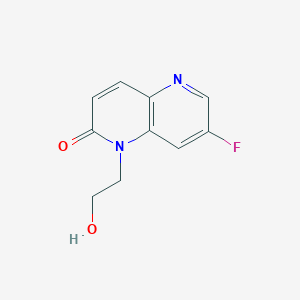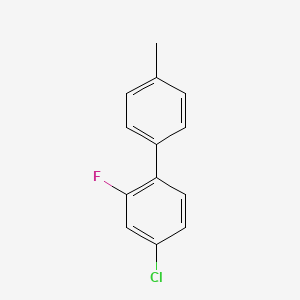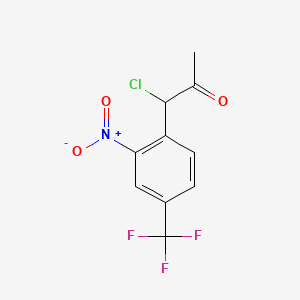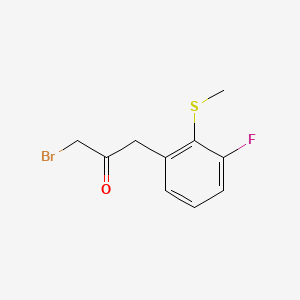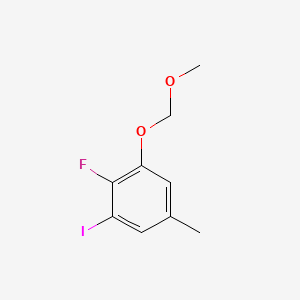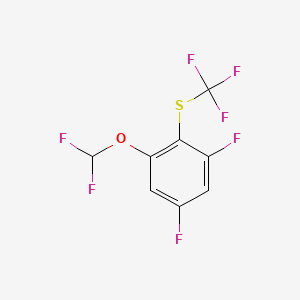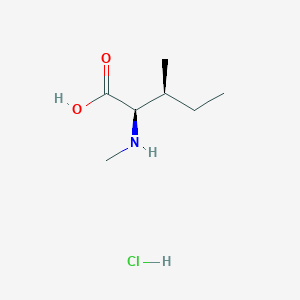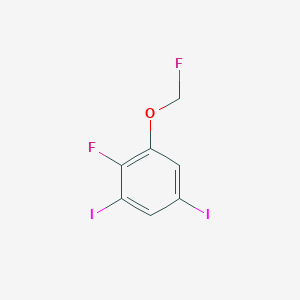
1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene is an aromatic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeIndustrial production methods may involve multi-step synthesis processes, including halogen exchange reactions and the use of protecting groups to ensure selective iodination .
Análisis De Reacciones Químicas
1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Aplicaciones Científicas De Investigación
1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine and fluorine atoms enhances its ability to participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
1,5-Diiodo-2-fluoro-3-(fluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1,5-Diiodo-3-fluoro-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a fluoromethoxy group, which can affect its reactivity and applications.
1,5-Diiodo-3-fluoro-2-(fluoromethoxy)benzene: Similar in structure but with variations in the positioning of the functional groups, leading to differences in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H4F2I2O |
|---|---|
Peso molecular |
395.91 g/mol |
Nombre IUPAC |
2-fluoro-1-(fluoromethoxy)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(10)1-5(11)7(6)9/h1-2H,3H2 |
Clave InChI |
WJMIONPFSCUSNI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OCF)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


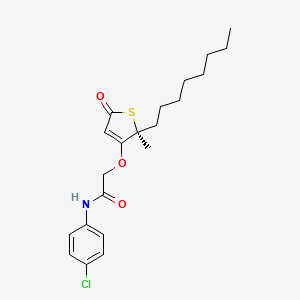
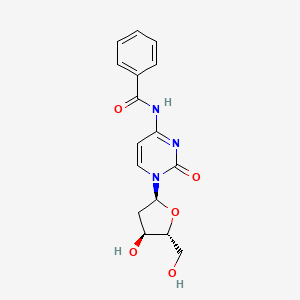
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
